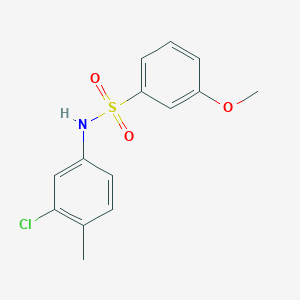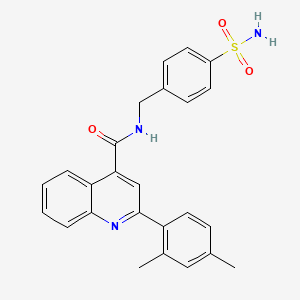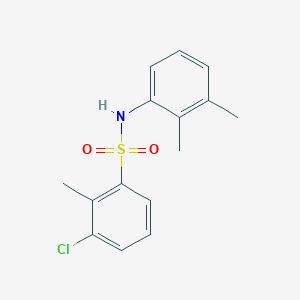![molecular formula C11H14F2N4O2 B10971732 1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10971732.png)
1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that features a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 5-(difluoromethyl)-3-methyl-1H-pyrazole with an appropriate ethanone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Agricultural Chemistry: Possible application as a pesticide or herbicide due to its unique chemical properties.
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the context of its application, such as its use in medicine or agriculture.
Comparison with Similar Compounds
- 1-[5-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
- 1-[5-(TRIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Uniqueness: 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to the presence of both difluoromethyl and hydroxyl groups on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in various fields.
Properties
Molecular Formula |
C11H14F2N4O2 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-(5-methylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C11H14F2N4O2/c1-7-5-11(19,10(12)13)17(15-7)9(18)6-16-8(2)3-4-14-16/h3-4,10,19H,5-6H2,1-2H3 |
InChI Key |
KNOHQQLTQUZCMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)CN2C(=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Bromophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B10971665.png)
![N-(2,5-difluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971667.png)

![Ethyl 4-({[4-(2-ethoxyphenyl)piperazin-1-yl]carbonyl}amino)benzoate](/img/structure/B10971672.png)

![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10971682.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenylmethanesulfonamide](/img/structure/B10971696.png)

![6-[(4-Cyclohexylpiperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10971711.png)
![N-[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide](/img/structure/B10971719.png)
![methyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10971722.png)
![N-(3-cyanothiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10971739.png)
